gamma-Glutamyl-alpha-aminobutyrate
Overview
Description
gamma-Glutamyl-alpha-aminobutyrate:
Mechanism of Action
Target of Action
Gamma-Glutamyl-alpha-aminobutyrate, also known as JBT4KCH7T4, primarily targets the GAD operon in certain strains of Levilactobacillus brevis . This operon is responsible for the production and secretion of gamma-aminobutyric acid (GABA), a neurotransmitter with potential for improving several mental health indications such as stress and anxiety . The GAD operon includes the gadB gene, along with a transcriptional regulator (gadR), a glutamate/gamma-aminobutyrate antiporter (gadC), and a glutamyl-tRNA synthase (gltX) .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. In the proposed γ-glutamylation–putrescine metabolism pathway, SpuA hydrolyzes γ-glutamyl-γ-aminobutyrate (γ-Glu-GABA) to glutamate and γ-aminobutyric acid (GABA) .
Biochemical Pathways
The compound affects the GABA production pathway. The GAD operon, responsible for GABA production and secretion, activates in certain strains of Levilactobacillus brevis after only 6 hours of fermentation and continues throughout the stationary phase . This leads to the production of GABA early within the growth phase .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its role in the production of gaba, a neurotransmitter that can affect host mental health outcomes .
Result of Action
The action of this compound results in the production of GABA, which shows potential for improving several mental health indications such as stress and anxiety . The microbiota-gut-brain axis is an important pathway for GABAergic effects, as microbially-secreted GABA within the gut can affect host mental health outcomes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the production of GABA is affected by factors such as temperature, humidity, and oxygen content
Biochemical Analysis
Biochemical Properties
Gamma-Glutamyl-alpha-aminobutyrate interacts with several enzymes, proteins, and other biomolecules. It is a substrate for the enzyme gamma-glutamyltranspeptidase (γ-GT), which catalyzes the hydrolysis of gamma-glutamyl bonds in glutathione and glutamine . This enzyme plays a critical role in antioxidant defense, detoxification, and inflammation processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the regulation of many life processes such as lowering blood pressure, regulating blood glucose, anti-anxiety, and relieving insomnia .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The GAD operon, responsible for GABA production and secretion, activates in certain strains of Levilactobacillus brevis after only 6 hours of fermentation and continues throughout the stationary phase .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound shows stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the so-called γ-glutamyl cycle . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by γ-glutamyl Cys synthetase and GSH synthetase, and a specific GSH degradation pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gamma-Glutamyl-alpha-aminobutyrate typically involves the coupling of gamma-glutamyl and alpha-aminobutyrate units. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and catalysts like HOBt or HOAt to facilitate the formation of the peptide bond.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microbial strains capable of producing the compound through fermentation processes. Optimization of fermentation conditions, including pH, temperature, and nutrient supply, is crucial for maximizing yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: gamma-Glutamyl-alpha-aminobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require specific catalysts or reagents depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.
Scientific Research Applications
gamma-Glutamyl-alpha-aminobutyrate has a wide range of scientific research applications, including:
Chemistry:
Synthesis of Peptides: The compound can be used as a building block in the synthesis of more complex peptides and proteins.
Chemical Probes: It may serve as a chemical probe for studying biochemical pathways and enzyme activities.
Biology:
Metabolic Studies: The compound is involved in various metabolic pathways and can be used to study metabolic processes in cells and organisms.
Enzyme Substrate: It can act as a substrate for specific enzymes, allowing researchers to investigate enzyme kinetics and mechanisms.
Medicine:
Drug Development: this compound has potential therapeutic applications and can be explored as a lead compound for drug development.
Biomarker Discovery: It may serve as a biomarker for certain diseases or physiological conditions.
Industry:
Biotechnology: The compound can be produced using biotechnological methods and utilized in various industrial applications, including the production of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
gamma-Glutamyl-alpha-aminobutyrate can be compared with other similar compounds, such as:
gamma-Glutamyl-2-aminobutyric acid: This compound has a similar structure but differs in the position of the amino group.
gamma-Glutamyl-gamma-aminobutyrate: Another related compound with variations in the gamma-glutamyl moiety.
Uniqueness: this compound is unique due to its specific structural configuration and the presence of both gamma-glutamyl and alpha-aminobutyrate units
Properties
CAS No. |
16869-42-4 |
---|---|
Molecular Formula |
C9H16N2O5 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(1S)-1-carboxypropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N2O5/c1-2-5(8(13)14)11-6(9(15)16)3-4-7(10)12/h5-6,11H,2-4H2,1H3,(H2,10,12)(H,13,14)(H,15,16)/t5-,6-/m0/s1 |
InChI Key |
LGDYPMBAVODMSA-WDSKDSINSA-N |
SMILES |
CCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Isomeric SMILES |
CC[C@@H](C(=O)O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
CCC(C(=O)O)NC(CCC(=O)N)C(=O)O |
Synonyms |
gamma-Glu-alpha-aminobutyrate gamma-glutamyl-alpha-aminobutyrate Glu-(Abu) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does gamma-Glutamyl-alpha-aminobutyrate interact with glutathione synthetase, and what are the downstream effects?
A1: this compound acts as a substrate for glutathione synthetase, mimicking the natural substrate gamma-glutamylcysteine. [, ] The enzyme catalyzes the addition of glycine to this compound in the presence of ATP, forming ophthalmic acid instead of glutathione. [] This reaction is significant as it provides insights into the enzyme's kinetics and substrate binding properties.
Q2: Does the binding of this compound to glutathione synthetase differ between species?
A2: Research suggests differences in binding behavior between species. Studies on human glutathione synthetase demonstrate negative cooperativity in this compound binding, meaning the binding of one substrate molecule reduces the affinity for subsequent molecules. [] Interestingly, this negative cooperativity is not observed in the Plasmodium falciparum glutathione synthetase. [] This difference might be attributed to variations in the amino acid residues within the enzyme's active site. []
Q3: Are there any known inhibitors of the reaction between this compound and glutathione synthetase?
A3: Yes, research has identified 5'-AMP as an inhibitor of bovine lens glutathione synthetase, exhibiting a K(i) of 0.9 mM. [] Additionally, while ATP is a substrate for the reaction, high concentrations of ATP4- and Mg2+ ions, rather than the actual substrate MgATP2-, have been shown to inhibit the enzyme's activity. [] Understanding these inhibitory interactions can be crucial for developing potential therapeutic strategies targeting glutathione synthetase.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.